Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester
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Overview
Description
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are derivatives of carbamic acid. This compound is characterized by the presence of a thiobis group, N-methyl groups, and an isopropylphenyl propyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield carbamate esters .
Industrial Production Methods
In industrial settings, the production of carbamate esters often involves the use of supercritical carbon dioxide as a solvent. This method is advantageous due to its environmentally friendly nature and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved through hydrolysis, resulting in the formation of a carboxylic acid and an alcohol.
Reduction: Reduction reactions can convert the ester into primary alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts in hydrolysis reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl propyl ester) can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different reactivity and applications.
Ethyl carbamate: Known for its use in organic synthesis and as a precursor for other compounds.
The uniqueness of this compound) lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in research and industry .
Properties
CAS No. |
65907-45-1 |
---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
propyl N-[[(3-propan-2-ylphenoxy)carbonylamino]methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-4-8-21-15(19)17-10-23-11-18-16(20)22-14-7-5-6-13(9-14)12(2)3/h5-7,9,12H,4,8,10-11H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
PLIVPQIZPXZPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCSCNC(=O)OC1=CC=CC(=C1)C(C)C |
Origin of Product |
United States |
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